molecular formula C13H19FO2 B2449573 2-(3-Fluoro-1-adamantyl)propanoic acid CAS No. 2248359-43-3

2-(3-Fluoro-1-adamantyl)propanoic acid

Cat. No.: B2449573
CAS No.: 2248359-43-3
M. Wt: 226.291
InChI Key: RZWOIRHLDSXLHI-UHFFFAOYSA-N
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Description

2-(3-Fluoro-1-adamantyl)propanoic acid is a synthetic organic compound characterized by the presence of a fluorine atom attached to an adamantane structure, which is further connected to a propanoic acid moiety. The adamantane structure is a tricyclic hydrocarbon known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-1-adamantyl)propanoic acid typically involves the fluorination of an adamantane derivative followed by the introduction of the propanoic acid group. One common method includes the use of 1-adamantyl halides or alcohols as starting materials, which undergo fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting fluorinated adamantane intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-1-adamantyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted adamantane derivatives

Scientific Research Applications

2-(3-Fluoro-1-adamantyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-1-adamantyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and exert its effects. The adamantane scaffold provides rigidity and stability, facilitating binding to target proteins and influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: An adamantane derivative with an amino group, used as an antiviral agent.

    3-Fluoroadamantane: A simpler fluorinated adamantane compound, used in materials science.

    2-(1-Adamantyl)propanoic acid: A non-fluorinated analog, used in medicinal chemistry.

Uniqueness

2-(3-Fluoro-1-adamantyl)propanoic acid stands out due to the presence of both the fluorine atom and the propanoic acid group, which confer unique chemical and biological properties. The fluorine atom enhances metabolic stability and lipophilicity, while the propanoic acid group allows for further functionalization and derivatization, making it a versatile compound in various research fields .

Properties

IUPAC Name

2-(3-fluoro-1-adamantyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-8(11(15)16)12-3-9-2-10(4-12)6-13(14,5-9)7-12/h8-10H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWOIRHLDSXLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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